carbocyanin DBTC(1+)

Phosphoproteomics Gel Electrophoresis Detection Limit

Labs often run parallel Coomassie/silver gels to confirm calcium-binding protein targets-a workflow that consumes time, sample, and reagents. DBTC(1+) eliminates this redundancy with single-step, color-discriminated detection. • 1.3-2.2× higher sensitivity than Coomassie blue for calsequestrin, calmodulin, and troponin C. • Blue (Ca²⁺-binding proteins) vs. pink/red (background) staining enables direct band excision for MS. • Simultaneous DNA (blue, 3 ng LOD) and RNA (bluish-purple, 90 ng LOD) detection without UV transillumination or ethidium bromide. • Replaces sequential methylene blue/toluidine blue/safranin O in cartilage histology at pH 6.1. • Maximizes information yield per gel lane-ideal for volume-limited glycobiology and ECM samples. Standardize on verified DBTC(1+) to avoid the documented staining-pattern errors of the triethyl analog.

Molecular Formula C30H27N2S2+
Molecular Weight 479.7 g/mol
Cat. No. B1235818
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namecarbocyanin DBTC(1+)
Molecular FormulaC30H27N2S2+
Molecular Weight479.7 g/mol
Structural Identifiers
SMILESCCN1C(=CC(=CC2=[N+](C3=C(S2)C=CC4=CC=CC=C43)CC)C)SC5=C1C6=CC=CC=C6C=C5
InChIInChI=1S/C30H27N2S2/c1-4-31-27(33-25-16-14-21-10-6-8-12-23(21)29(25)31)18-20(3)19-28-32(5-2)30-24-13-9-7-11-22(24)15-17-26(30)34-28/h6-19H,4-5H2,1-3H3/q+1
InChIKeyCDUZMYHPBLVJHK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Carbocyanin DBTC(1+) Procurement & Differentiation Guide


Carbocyanin DBTC(1+), commonly known as Stains-All (CAS 7423-31-6), is a symmetrical C3 cationic carbocyanine dye with 1-ethylnaphtho[1,2-d][1,3]thiazol-2-yl groups at each end [1]. It functions as a metachromatic fluorochrome used primarily for differential staining of anionic biopolymers—including phosphoproteins, nucleic acids, acidic polysaccharides, and sialoglycoproteins—in electrophoretic gels and histological specimens [2]. Unlike single-target fluorescent labels, DBTC(1+) enables simultaneous, color-discriminated detection of multiple macromolecular classes in a single staining step, a property that defines its unique procurement value proposition [3].

Staining Type
Metachromatic differential stain for anionic biopolymers
Multiplex Capability
Simultaneous color-based discrimination of ≥5 macromolecular classes
Detection Mode
Visible-light chromogenic; no UV transillumination required

Why Generic Substitution Fails for DBTC(1+)


Carbocyanin DBTC(1+) cannot be substituted by the structurally similar triethyl analog Ethyl-Stains-all (DBTC-3,3′,9-triethyl) without altering experimental outcomes. These two dyes—differing by a single methyl-to-ethyl substitution at the meso-position of the polymethine chain—exhibit distinct solubility profiles and differential macromolecular staining patterns [1][2]. Erroneous distribution of the triethyl dye under the diethyl methyl label has been documented, underscoring the necessity of verified identity for reproducible results [1]. Furthermore, generic 'carbocyanine dyes' such as TDBC or DMTC exhibit divergent aggregation behavior (J- vs. H-aggregates) and spectral properties that preclude their use as drop-in replacements for DBTC(1+)-based protocols [3].

Risk Factor
DBTC(1+) (Stains-All)
Potential Substitute
Mesomethyl substitution alters solubility and staining pattern
Diethyl-methyl polymethine chain
Triethyl analog (Ethyl-Stains-all): documented lot mislabeling risk
Divergent aggregation behavior (J- vs. H-aggregates) shifts spectral properties
Cationic carbocyanine with defined J-aggregation
TDBC, DMTC: may not substitute for DBTC(1+) protocols

Carbocyanin DBTC(1+) Quantitative Comparison


Phosphoprotein Sensitivity vs. Coomassie and Silver Stain

Carbocyanin DBTC(1+) (Stains-All) achieves a phosphoprotein detection limit below 1 ng after one hour of staining . This is approximately 50-fold more sensitive than standard Coomassie Brilliant Blue R-250 staining, which typically detects proteins at 50–200 ng levels [1]. While silver staining offers sub-nanogram sensitivity (0.25–0.5 ng), DBTC(1+) uniquely combines this high sensitivity with differential color-based discrimination of protein classes—a capability neither Coomassie nor silver stains provide [2]. This dual advantage (high sensitivity + class discrimination) eliminates the need for sequential staining workflows.

Phosphoprotein Sensitivity
Cross-study comparable
Detection limit <1 ng; ~50-fold more sensitive than Coomassie; comparable to silver stain with added color discrimination
Eliminates need for parallel staining workflows
Staining conditions: 0.0025% Stains-All in IPA/formamide/Tris buffer
Phosphoproteomics Gel Electrophoresis Detection Limit

Ca²⁺-Binding Protein Sensitivity vs. Coomassie Blue

In direct absorbance-based comparison on identical gel systems, Carbocyanin DBTC(1+) (Stains-All, measured at 615 nm) demonstrates substantially higher staining intensity than Coomassie Brilliant Blue (measured at 575 nm) for Ca²⁺-binding proteins. The Stains-All-to-Coomassie blue staining ratio is 1.3 for calsequestrin, 2.0 for calmodulin, 1.4 for troponin C, and 2.2 for S-100 [1]. The mean ratio across these four targets is 1.725, representing an average 72.5% increase in signal relative to Coomassie blue. Critically, DBTC(1+) stains these Ca²⁺-binding proteins blue, whereas other proteins stain red or pink, enabling immediate visual discrimination without immunoblotting [1].

Ca²⁺-Binding Protein Signal
Head-to-head
Stains-All/Coomassie absorbance ratio: calsequestrin 1.3, calmodulin 2.0, troponin C 1.4, S-100 2.2
Enables visual identification of Ca²⁺-binding protein bands
Measured at 615 nm vs. 575 nm on SDS-PAGE
Calcium Signaling Calsequestrin Quantitative Densitometry

Absorption Maximum (λmax) for Dye Identity Verification

Carbocyanin DBTC(1+) exhibits a principal absorption maximum (λmax) at 575 nm in aqueous/ethanolic solution [1]. This value is critical for discriminating authentic Stains-All (diethyl-methyl DBTC) from its triethyl analog (Ethyl-Stains-all, DBTC-3,3′,9-triethyl), which shares similar spectral characteristics but differs in solubility and staining behavior [2]. In chloroform, the λmax shifts bathochromically to 593–603 nm due to solvatochromism . The fluorochrome exhibits excitation at 573 nm and emission at 609 nm in buffer . Monitoring these spectral landmarks provides a simple QC method to verify dye identity—an essential step given the documented history of lot mislabeling between the diethyl-methyl and triethyl variants [2].

Identity λmax
Analytical context
575 nm (aqueous/ethanol); λex 573 nm, λem 609 nm
QC identity check to distinguish from triethyl analog
Monomeric form; chloroform shifts to 593–603 nm
Spectrophotometry Dye Quality Control Absorption Spectroscopy

Simultaneous DNA and RNA Detection with Color Discrimination

Carbocyanin DBTC(1+) detects DNA at 3 ng and RNA at 90 ng with intrinsic color-based discrimination: DNA stains blue, whereas RNA stains bluish-purple . This dual-detection capability within a single staining step contrasts with ethidium bromide, which stains both DNA and RNA with similar fluorescence (requiring RNase treatment for discrimination), and with SYBR-based dyes that lack this colorimetric differentiation [1]. The detection limits are achieved without the requirement for UV transillumination, as DBTC(1+) is a visible-light chromogenic stain.

DNA/RNA Dual Detection
Cross-study comparable
DNA 3 ng (blue), RNA 90 ng (bluish-purple) in single lane; visible-light detection
Simultaneous DNA/RNA QC without UV or RNase treatment
Comparable DNA sensitivity to ethidium bromide with added color discrimination
Nucleic Acid Staining Gel Electrophoresis DNA/RNA Discrimination

Triethyl-Carbocyanin DBTC Selectivity in Cartilage Staining

In glycol methacrylate-embedded neonatal rat femoral head cartilage, triethyl-carbocyanin DBTC staining at pH 6.1 provides superior selectivity and contrast compared to methylene blue, toluidine blue, and safranin O [1]. At this optimal pH, the dye achieves differential visualization of multiple cartilage components within a single section: chondrocyte nuclear chromatin (dark purple), cytoplasm (light blue, shifting to purple after hyaluronidase digestion), extracellular matrix (light violet, eliminated by chondroitinase ABC), and the interlacunar network (thin dark line) [1]. Enzymatic digestion controls (Streptomyces hyaluronidase, chondroitinase ABC, pepsin, trypsin, pronase) confirmed staining specificity for each compartment. In contrast, methylene blue and toluidine blue, while commonly used for cartilage, lack this multi-component discriminatory capacity in a single staining step.

Cartilage Histology Selectivity
Method context
pH 6.1 staining protocol with enzymatic validation; stains chromatin (purple), cytoplasm (blue), matrix (violet), interlacunar network (dark line)
Supports multi-compartment cartilage analysis in single section
GMA-embedded rat femoral head; specificity confirmed by chondroitinase ABC and proteinase digestion
Cartilage Histology Interlacunar Network Differential Staining

Simultaneous Differential Staining of Anionic Biopolymers

Carbocyanin DBTC(1+) is metachromatic: it changes color depending on the class of anionic macromolecule to which it binds . In a single gel lane or tissue section, highly anionic proteins stain blue, proteoglycans stain purple, less acidic proteins stain pink, sialoglycoproteins stain blue, and lipids stain yellow-orange . This simultaneous multi-class discrimination has no equivalent among standard protein gel stains (Coomassie: uniform blue; silver: monochromatic brown-black) or common histological counterstains. This property was first systematically characterized by Green and Pastewka, who demonstrated that the dye distinguishes several macromolecules simultaneously in tissues, making it valuable in pathologic diagnosis [1]. The anionic polysaccharide detection range spans 10–500 ng, and the metachromatic color shift provides immediate qualitative information about the biochemical nature of detected bands .

Multiclass Discrimination
Class-level inference
Discriminates ≥5 anionic classes by color: highly anionic proteins (blue), proteoglycans (purple), less acidic proteins (pink), sialoglycoproteins (blue), lipids (yellow-orange)
Consolidates multiple single-target stains into one step
Metachromatic shift depends on binding-site conformation
Metachromatic Staining Proteoglycan Detection Multiplex Staining

Carbocyanin DBTC(1+) Priority Application Scenarios


Phosphoproteomics & Ca²⁺-Binding Protein Discovery

DBTC(1+) is the stain of choice for laboratories identifying and quantifying calcium-binding proteins (calsequestrin, calmodulin, troponin C, S-100) in muscle and neuronal extracts. With a staining sensitivity 1.3- to 2.2-fold higher than Coomassie blue for these targets, combined with differential blue staining of Ca²⁺-binding proteins versus pink/red background proteins, DBTC(1+) enables direct visual selection of bands for excision and mass spectrometric analysis without immunoblotting confirmation [1]. Procurement rationale: laboratories running sarcoplasmic reticulum proteomics or calmodulin interaction studies should standardize on DBTC(1+) to eliminate the need for parallel Coomassie-stained and silver-stained gels.

Multi-Compartment Cartilage Histology

Triethyl-carbocyanin DBTC is indicated for histological analysis of cartilage where the interlacunar network, chondrocyte nuclear/cytoplasmic compartments, and extracellular matrix composition must be assessed simultaneously. At pH 6.1, this single stain replaces the sequential use of methylene blue, toluidine blue, and safranin O while providing superior contrast and compartment-specific enzymatic validation (chondroitinase ABC for matrix; proteinase for network elements) [2]. Procurement rationale: connective tissue research groups and core histology facilities supporting orthopedic or rheumatology research should adopt DBTC-based protocols to reduce section consumption and staining turnaround time.

Simultaneous DNA and RNA QC

DBTC(1+) enables visible-light assessment of both DNA (blue, 3 ng detection limit) and RNA (bluish-purple, 90 ng detection limit) in a single agarose or polyacrylamide gel lane [3]. Unlike ethidium bromide, DBTC(1+) does not require UV transillumination and distinguishes DNA from RNA by color rather than by RNase pre-treatment. Procurement rationale: molecular biology core facilities seeking to reduce hazardous waste (ethidium bromide disposal) and simplify nucleic acid QC documentation should transition to DBTC(1+) for routine gel staining workflows.

Proteoglycan and Phosphoprotein Profiling

For samples containing mixtures of highly anionic proteins, proteoglycans, sialoglycoproteins, and acidic polysaccharides—such as synovial fluid, cartilage extracts, or salivary secretions—DBTC(1+) provides simultaneous color-coded detection of ≥5 macromolecular classes in one staining step [4]. This metachromatic multiplexing cannot be replicated by any single conventional protein or carbohydrate stain. Procurement rationale: glycobiology and extracellular matrix laboratories processing limited-volume biological samples should procure DBTC(1+) to maximize information yield per gel lane and minimize sample consumption across multiple staining protocols.

Application
Selection Property
Validation Focus
Phosphoproteomics & Ca²⁺-binding protein studies
Differential blue staining of Ca²⁺-binding vs. acidic proteins
Band selection for mass spectrometry without immunoblotting
Cartilage histology & matrix composition
pH-dependent multi-compartment visualization
Enzymatic digestion confirms staining specificity for matrix and network
Nucleic acid QC (DNA/RNA)
Visible-light colorimetric discrimination of DNA and RNA
DNA integrity and RNA contamination assessment in one lane
Proteoglycan & phosphoprotein profiling
Metachromatic multiplex detection of ≥5 anionic macromolecular classes
Biochemical classification without antibody-based detection
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